2-(Piperidin-4-yl)nicotinonitrile
Overview
Description
2-(Piperidin-4-yl)nicotinonitrile is a chemical compound that features a piperidine ring attached to a nicotinonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and nicotinonitrile groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with piperidine under specific conditions. For example, a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate can be used to obtain nicotinonitrile derivatives . The reaction typically proceeds in fair to good yields and involves the use of nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production strategies, would apply to the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups in the molecule.
Substitution: The piperidine ring and the nicotinonitrile moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(Piperidin-4-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)nicotinonitrile involves its interaction with specific molecular targets. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can affect gene expression and cellular function . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.
Nicotinonitrile: A nitrile derivative of nicotinic acid, used as a precursor in various chemical reactions.
Uniqueness
2-(Piperidin-4-yl)nicotinonitrile is unique due to the combination of the piperidine and nicotinonitrile moieties in a single molecule. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.
Properties
IUPAC Name |
2-piperidin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWTXMAIUDAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582435 | |
Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630116-81-3 | |
Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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